[(dimethylsilylamino)-methylsilyl]methane
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Overview
Description
1,1,3,3-Tetramethyldisilazane is a chemical compound with the molecular formula C4H15NSi2 and a molecular weight of 133.34 g/mol . It is a clear, colorless to almost colorless liquid with a boiling point of 99-100°C and a density of 0.752 g/mL at 25°C . This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetramethyldisilazane can be synthesized through several methods. One common method involves the reaction of hexamethyldisilazane with ammonia in the presence of a catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, 1,1,3,3-Tetramethyldisilazane is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and catalysts into the reactor, where the reaction takes place under optimized conditions. The product is then purified through distillation and other separation techniques to achieve the desired purity level of 97% .
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetramethyldisilazane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form siloxanes and other silicon-containing compounds.
Reduction: It can be reduced to form silanes and other reduced silicon species.
Substitution: 1,1,3,3-Tetramethyldisilazane can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Siloxanes and silicon dioxide.
Reduction: Silanes and other reduced silicon compounds.
Substitution: Various silicon-containing derivatives depending on the substituent used.
Scientific Research Applications
1,1,3,3-Tetramethyldisilazane has a wide range of applications in scientific research:
Biology: This compound is employed in the modification of biological molecules for analytical purposes.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active ingredients.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetramethyldisilazane involves its ability to form strong bonds with silicon and nitrogen atoms. This compound can act as a silylating agent, transferring its silicon-containing groups to other molecules. The molecular targets and pathways involved include the formation of silicon-nitrogen bonds and the stabilization of reactive intermediates in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Hexamethyldisilazane: Another silylating agent with similar properties but different reactivity.
1,1,3,3-Tetramethyl-1,3-diphenyldisilazane: A compound with additional phenyl groups, leading to different chemical behavior.
1,1,3,3-Tetramethyl-1,3-divinyldisilazane: Contains vinyl groups, making it suitable for different applications.
Uniqueness
1,1,3,3-Tetramethyldisilazane is unique due to its high reactivity and versatility in forming silicon-nitrogen bonds. Its ability to act as a silylating agent makes it valuable in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
[(dimethylsilylamino)-methylsilyl]methane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H15NSi2/c1-6(2)5-7(3)4/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCZAYQXPJEPDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)N[SiH](C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H15NSi2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15933-59-2 |
Source
|
Record name | Tetramethyldisilazane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15933-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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